molecular formula C7H9ClOS B13799001 2-(Methylsulfanyl)cyclopent-1-ene-1-carbonyl chloride CAS No. 65936-20-1

2-(Methylsulfanyl)cyclopent-1-ene-1-carbonyl chloride

Cat. No.: B13799001
CAS No.: 65936-20-1
M. Wt: 176.66 g/mol
InChI Key: WCZNENQRKGMKRB-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)cyclopent-1-ene-1-carbonyl chloride is a chemical compound with the molecular formula C7H9ClOS It is a derivative of cyclopentene, featuring a methylsulfanyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)cyclopent-1-ene-1-carbonyl chloride typically involves the reaction of cyclopentene with methylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)cyclopent-1-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.

    Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can react with the carbonyl chloride group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Esters, amides, or thioesters.

Scientific Research Applications

2-(Methylsulfanyl)cyclopent-1-ene-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)cyclopent-1-ene-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The methylsulfanyl group can also participate in redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-1-ene-1-carbonyl chloride: Lacks the methylsulfanyl group, making it less reactive in certain reactions.

    2-(Methylsulfanyl)cyclopent-1-ene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications.

    2-(Methylsulfanyl)cyclopent-1-ene-1-methanol:

Uniqueness

2-(Methylsulfanyl)cyclopent-1-ene-1-carbonyl chloride is unique due to the presence of both the methylsulfanyl and carbonyl chloride groups. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various synthetic and research applications.

Properties

CAS No.

65936-20-1

Molecular Formula

C7H9ClOS

Molecular Weight

176.66 g/mol

IUPAC Name

2-methylsulfanylcyclopentene-1-carbonyl chloride

InChI

InChI=1S/C7H9ClOS/c1-10-6-4-2-3-5(6)7(8)9/h2-4H2,1H3

InChI Key

WCZNENQRKGMKRB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(CCC1)C(=O)Cl

Origin of Product

United States

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